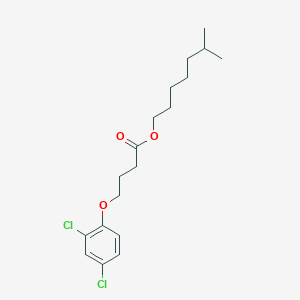

丁酸, 4-(2,4-二氯苯氧基)-, 异辛酯

描述

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, is a compound that has been widely studied for its use in various applications, particularly in agriculture as a herbicide. It belongs to the family of chlorophenoxy acid herbicides, which are known for their effectiveness in controlling broadleaf weeds. The compound's significance lies in its selective herbicidal action, allowing for targeted weed control without harming desired crops.

Synthesis Analysis

The synthesis of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, typically involves the esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with isooctanol. A study by Yu-wen (2011) demonstrated an efficient synthesis method using molecular iodine as a catalyst, achieving high purity and yield of the product under optimal conditions, including a specific molar ratio of alcohol to acid and a controlled reaction time (Yu-wen, 2011).

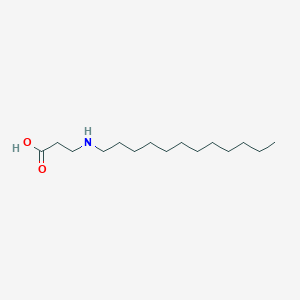

Molecular Structure Analysis

The molecular structure of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, has been characterized through various spectroscopic techniques. Studies on related chlorophenoxy compounds have provided insights into the electronic and structural properties, contributing to a better understanding of their activity and stability (Smith et al., 1989).

Chemical Reactions and Properties

The chemical behavior of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, in the environment and its interactions with other compounds are crucial for its application as a herbicide. Research has shown that esters of chlorophenoxyacetic acids undergo hydrolysis, influencing their percutaneous absorption and, consequently, their toxicity and environmental fate (Beydon et al., 2014).

Physical Properties Analysis

The physical properties of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester, such as solubility, volatility, and stability, are important for its application and effectiveness as a herbicide. These properties determine the compound's behavior in agricultural settings, including its absorption by plants and its persistence in the soil.

Chemical Properties Analysis

The chemical properties, including the reactivity of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester with other substances, its degradation pathways, and its impact on soil microbial communities, are essential for assessing its environmental impact. Studies have shown that such compounds can affect soil microbial populations and community structure, highlighting the importance of understanding these interactions for sustainable agricultural practices (Zhang et al., 2010).

科学研究应用

农业除草剂

2,4-DB 异辛酯是一种选择性除草剂,属于氯苯氧基化合物,具有较高的沸点、低挥发性和低漂移性,可用于控制从作物、草坪到森林的各种环境中的阔叶杂草 .

植物生长调节

该化合物已被发现能调节普通小麦和粗山羊草的 tillering 和内源性植物激素反应 . 据观察,生长素除草剂 2,4-D 异辛酯会影响这些植物分蘖芽的生长 .

对土壤微生物的影响

4. 小麦和土壤中的残留分析 已进行研究分析 2,4-DB 异辛酯在小麦和土壤中的消散和残留情况 . 该化合物在小麦幼苗或土壤中均表现出快速消散速度,半衰期为 1.0 天至 3.0 天 .

在作物保护中的应用

2,4-DB 异辛酯已被评估作为冬春大麦、小麦和燕麦以及豆类(紫花苜蓿和三叶草)的除草剂 .

植物激素反应的研究

研究表明,2,4-D 异辛酯会影响植物体内脱落酸 (ABA) 和细胞分裂素 (CTK) 的含量 . 人们认为这些激素与该化合物调节 tillering 有关 .

作用机制

Target of Action

The primary target of 2,4-DB Isooctyl Ester is the plant hormone system, specifically the auxin pathway . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Mode of Action

2,4-DB Isooctyl Ester acts as a synthetic auxin . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It mimics the action of the natural auxin, leading to uncontrolled and disorganized growth, which eventually causes the death of the plant .

Biochemical Pathways

The compound affects the auxin pathway, disrupting normal plant growth and development . The overstimulation of this pathway leads to excessive, unregulated growth, which can interfere with the plant’s nutrient transport, photosynthesis, and other vital functions .

Pharmacokinetics

The pharmacokinetics of 2,4-DB Isooctyl Ester involves absorption, distribution, metabolism, and excretion (ADME). After application, the compound is absorbed through the leaf surface and is distributed throughout the plant . The compound is metabolized in the plant, with the primary degradation mechanism being the hydrolysis of esters . The half-life of 2,4-DB Isooctyl Ester varies depending on environmental conditions, with reported half-lives ranging from 138.6 to 346.6 hours under different temperatures and pH values .

Result of Action

The result of the action of 2,4-DB Isooctyl Ester is the death of the plant. The compound’s interaction with the auxin pathway leads to uncontrolled growth, which disrupts normal plant functions and eventually leads to plant death .

Action Environment

The action of 2,4-DB Isooctyl Ester is influenced by various environmental factors. The hydrolysis and photolysis of the compound can be affected by factors such as temperature, pH value, type of water, and light sources . For instance, the hydrolysis half-lives of the compound were found to be shorter at higher temperatures and at acidic or alkaline pH values . These factors can influence the compound’s action, efficacy, and stability in the environment.

属性

IUPAC Name |

6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZULGKMTDEQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1320-15-6 | |

| Record name | 2,4-DB-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctyl 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)